REACTION_CXSMILES
|
C(N([CH2:6][CH3:7])CC)C.Cl[C:9]1[C:10]2[C:15]([C:16](Cl)=[C:17]3[C:22]=1[CH:21]=[CH:20][CH:19]=[CH:18]3)=[CH:14][CH:13]=[CH:12][CH:11]=2.C[Mg]Br.[C:27]1([Mg]Br)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>O1CCCC1.Cl[Ni]Cl.C1(C)C=CC=CC=1>[C:27]1([C:9]2[C:10]3[C:15]([C:16]([C:7]4[CH:6]=[CH:21][CH:22]=[CH:9][CH:10]=4)=[C:17]4[C:22]=2[CH:21]=[CH:20][CH:19]=[CH:18]4)=[CH:14][CH:13]=[CH:12][CH:11]=3)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
7.41 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=CC=CC=C2C(=C2C=CC=CC12)Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
303 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
194.4 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]Cl
|
Name
|
|
Quantity
|
29.99 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 25° C. for another 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added dropwise over 50 minutes
|
Duration
|
50 min
|
Type
|
STIRRING
|
Details
|
stirred for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
while being heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
WASH
|
Details
|
The resulting mixture was washed once with 54.7 g of a saturated aqueous ammonium chloride solution and twice with 50.4 g of ion exchange water
|
Type
|
ADDITION
|
Details
|
To the organic layer, 50.4 g of methanol was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
Crystals formed
|
Type
|
CUSTOM
|
Details
|
were separated by filtration
|
Type
|
WASH
|
Details
|
washed with 30.4 g of in ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1C2=CC=CC=C2C(=C2C=CC=CC12)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.97 g | |
YIELD: PERCENTYIELD | 80.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |